molecular formula C6H9N3O2 B2944591 Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate CAS No. 1707393-60-9

Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate

Cat. No.: B2944591
CAS No.: 1707393-60-9
M. Wt: 155.157
InChI Key: XJPMQKRJUYJDHA-UHFFFAOYSA-N
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Description

Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate is a chemical compound that belongs to the class of 1,2,3-triazoles These compounds are known for their stability and versatility in various chemical reactions The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate can be synthesized using a variety of methods. One common approach is the “click chemistry” method, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically uses an alkyne and an azide as starting materials, with copper(I) as the catalyst. The reaction is carried out in a solvent such as water or an organic solvent like dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.

    Industry: Utilized in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate involves its interaction with various molecular targets. In biological systems, the triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound can also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.

    Benzotriazole: A triazole derivative with a fused benzene ring.

    Tetrazole: A similar nitrogen-containing heterocycle with four nitrogen atoms.

Uniqueness

Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate is unique due to its specific substitution pattern and the presence of the ester group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

methyl 3-(2H-triazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-11-6(10)3-2-5-4-7-9-8-5/h4H,2-3H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPMQKRJUYJDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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